Molecular Weight Differentiation: 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin vs. Rosuvastatin vs. Mono-TBDMS Rosuvastatin Impurity
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin exhibits a molecular weight of 710.06 g/mol, representing a substantial increase of 228.52 g/mol compared to the parent rosuvastatin (481.54 g/mol) and an increase of 44.16 g/mol compared to the mono-TBDMS rosuvastatin analog, Rosuvastatin Impurity 95 (MW 665.9 g/mol) [1]. This mass difference is directly attributable to the presence of two TBDMS groups (each contributing approximately 114.2 g/mol) versus one or none. In LC-MS/MS analysis, this mass increment produces distinct parent ion ([M+H]⁺) and characteristic fragmentation patterns that are uniquely attributable to the fully protected diol structure, enabling unambiguous identification of this specific process-related impurity [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 710.06 g/mol |
| Comparator Or Baseline | Rosuvastatin: 481.54 g/mol; Rosuvastatin Impurity 95 (mono-TBDMS): 665.9 g/mol |
| Quantified Difference | Δ = +228.52 g/mol (vs. Rosuvastatin); Δ = +44.16 g/mol (vs. Impurity 95) |
| Conditions | Exact mass calculation from molecular formula; confirmable by high-resolution mass spectrometry (HRMS) |
Why This Matters
This unambiguous mass differentiation ensures that procurement of the correct reference standard is essential for accurate impurity identification and quantification in LC-MS methods; use of the wrong analog would produce false negative or false positive results.
- [1] SynZeal. Rosuvastatin Impurity 95. CAS 2101546-10-3. Molecular Weight: 665.9. View Source
- [2] Veeprho. 1353050-10-8 (E,3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid. Detection by HPLC-UV and LC-MS with exact mass concordance. View Source
